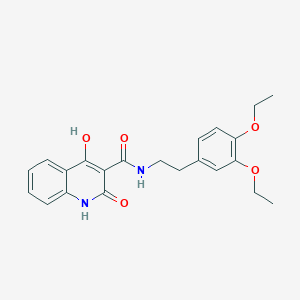

N-(3,4-diethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

The compound features a 3,4-diethoxyphenethyl group attached to the carboxamide moiety, which may influence lipophilicity, bioavailability, and receptor interactions compared to other substituents .

Properties

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-3-28-17-10-9-14(13-18(17)29-4-2)11-12-23-21(26)19-20(25)15-7-5-6-8-16(15)24-22(19)27/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,26)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVXSBZNEWGNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Lead Compound: N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 1)

- Structure: Contains a 3-pyridylmethyl group and 6,7-dimethoxy substitutions on the quinoline ring.

- Pharmacology: Analgesic Activity: Reduces acetic acid-induced writhing in mice by 75.3% at 20 mg/kg (oral administration) . Safety Profile: Non-toxic at therapeutic doses and lacks ulcerogenic effects, making it suitable for preclinical trials .

- Key Advantage : Superior efficacy and safety compared to standard analgesics like metamizole and diclofenac .

Hexahydroquinoline Derivative: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 2)

- Structure: Features a partially saturated quinoline ring (hexahydro modification) and the same 3-pyridylmethyl group as Compound 1.

- Pharmacology: Polymorphism Impact: Exists in α- and β-forms. The α-form shows 68.4% writhing inhibition, while the β-form is less active, highlighting the role of crystalline phase in efficacy . Comparative Efficacy: Slightly lower activity than Compound 1 (72.1% vs.

Chlorophenyl and Dimethylphenyl Analogs

- N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 3-chlorophenyl substituent.

- N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: 2,3-dimethylphenyl group and methyl substitution at position 1 of the quinoline ring. Notes: Methyl groups may enhance metabolic stability but reduce solubility .

Nitrile Derivatives

- 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Structure: Nitrile group at the side chain.

Data Table: Comparative Analysis of Key Analogs

Mechanistic and Structural Insights

- Role of Substituents: Pyridylmethyl vs. Methoxy vs. Ethoxy Groups: Ethoxy substitutions (as in the target compound) could prolong metabolic half-life compared to methoxy groups due to increased steric hindrance .

Polymorphism Considerations :

- As seen in Compound 2, crystalline phase variations can significantly alter biological activity. This underscores the need for polymorph screening in the development of the target compound .

Preparation Methods

Gould-Jacobs Cyclization

Ethyl acetoacetate reacts with aniline in diphenyl ether at 220°C to form ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Saponification with 2 N NaOH yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (5 , Fig. 1):

$$

\text{Ethyl ester} \xrightarrow{\text{2 N NaOH, reflux}} \text{Carboxylic acid (92\% yield)}

$$

Key Data :

3,4-Diethoxyphenethylamine Synthesis

The 3,4-diethoxyphenethylamine sidechain is prepared via nitrile reduction or Hofmann degradation:

Nitrile Reduction Pathway

- 3,4-Diethoxyphenethyl bromide reacts with potassium cyanide to form 3,4-diethoxyphenethyl cyanide.

- Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitrile to the primary amine:

$$

\text{CN} \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}2

$$

Key Data :

Carboxamide Coupling: Final Step

The carboxylic acid (5 ) is activated for amide bond formation with 3,4-diethoxyphenethylamine. Two methods are prevalent:

Mixed Carbonate Activation

Adapted from microwave-assisted protocols:

- Activation : 5 (1.2 mmol) in anhydrous DMF is treated with triethylamine (3 mmol) and ethyl chloroformate (2.4 mmol) at 0°C.

- Coupling : 3,4-Diethoxyphenethylamine (2.4 mmol) is added dropwise, stirred at 0°C (1 h), then room temperature (24 h).

- Workup : Precipitation in 0.5 N NaOH yields the crude product, purified via recrystallization.

$$

\text{Acid} + \text{R-NH}2 \xrightarrow{\text{ClCO}2\text{Et, TEA}} \text{Carboxamide}

$$

Key Data :

Microwave-Assisted Coupling

A scalable alternative employs microwave irradiation:

- Conditions : 5 (1.2 mmol), amine (2.4 mmol), and DMF (4 mL) in a sealed vial.

- Heating : 220°C for 1.5 h (Anton Paar Monowave 400).

- Advantages : Reduced solvent volume, higher throughput.

Comparative Analysis of Methods

| Parameter | Mixed Carbonate | Microwave |

|---|---|---|

| Yield | 65–75% | 70–80% |

| Reaction Time | 24 h | 1.5 h |

| Solvent Volume | 10 mL/g | 3 mL/g |

| Scalability | Moderate | High |

Structural Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.